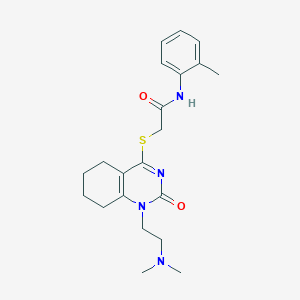

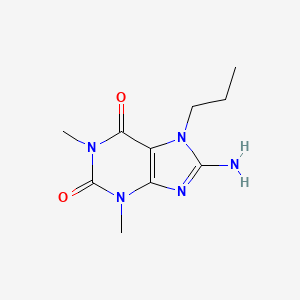

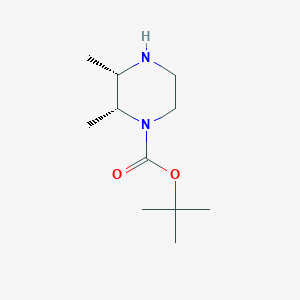

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves multi-step chemical reactions that start from basic chemical entities to form more complex structures. For example, the synthesis of N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides, which are structurally related, involves converting heterylamines into chloroacetamides and then reacting them with 2-alkoxyethanols/2-(N,N-dialkylamino)ethanols in dry acetone in the presence of anhydrous potassium carbonate (Rao & Reddy, 1994).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods to determine the geometry, electronic structure, and interactions within molecules. For instance, a study on a structurally similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, employed DFT calculations, FT-IR, and FT-Raman spectroscopy to analyze its structure and vibrational wavenumbers (El-Azab et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be diverse, involving interactions with DNA, potential antitumor activities, and specific biochemical pathways. For example, compounds with a similar backbone structure have been synthesized and evaluated for their antitumor activity and quantitative structure-activity relationships, highlighting their potential efficacy in inhibiting tumor cell growth (Sami et al., 1995).

Applications De Recherche Scientifique

Synthesis and Antihistaminic Activity

Compounds structurally related to "2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide" have been synthesized for their potential antihistaminic activities. Rao and Reddy (1994) reported the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, showing correlations between their structural features and in vitro antihistaminic activity using the isolated guinea pig ileum method (Rao & Reddy, 1994).

Antitumor and Cardiotoxicity Studies

The structure-activity relationship of amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones was explored by Sami et al. (1995), revealing a strong dependence of antitumor potency on the position of substitution. These compounds, including 4-, 5-, 7-, and 9-amino derivatives, displayed significantly higher potency than the parent compound, with some exhibiting low cardiotoxicity relative to cytotoxicity (Sami et al., 1995).

Analgesic and Anti-inflammatory Activities

Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, a specific compound demonstrated potent analgesic and anti-inflammatory activities compared to the reference standard, diclofenac sodium, while showing only mild ulcerogenic potential (Alagarsamy et al., 2015).

Broad-spectrum Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species. The development of these compounds highlighted their improved plasmatic stability while maintaining in vitro antifungal activity, representing a promising direction for broad-spectrum antifungal drug development (Bardiot et al., 2015).

Heterocyclic Synthesis via Cascade Reactions

Thioureido-acetamides serve as starting materials for various heterocyclic syntheses through one-pot cascade reactions. Schmeyers and Kaupp (2002) demonstrated the synthesis of 2-iminothiazoles, thioparabanic acids, and other heterocycles from thioureido-acetamides, showcasing the efficiency and atom economy of these methods (Schmeyers & Kaupp, 2002).

Propriétés

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-15-8-4-6-10-17(15)22-19(26)14-28-20-16-9-5-7-11-18(16)25(21(27)23-20)13-12-24(2)3/h4,6,8,10H,5,7,9,11-14H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCZACJKLXCLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

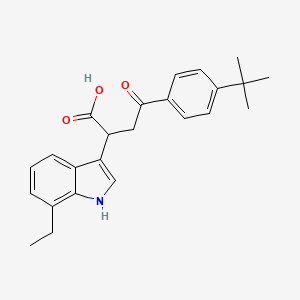

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)

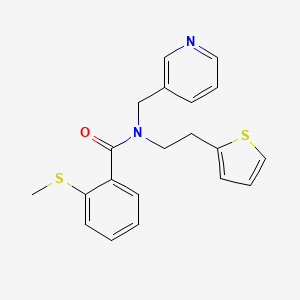

![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)

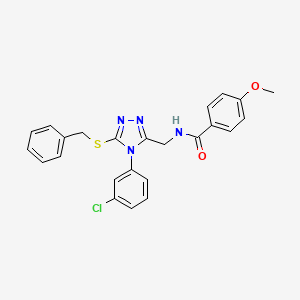

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)